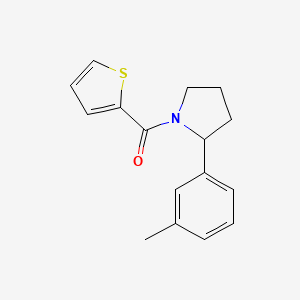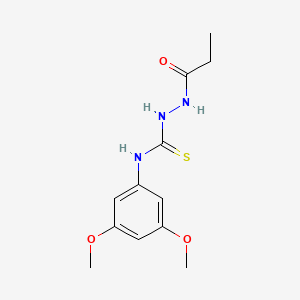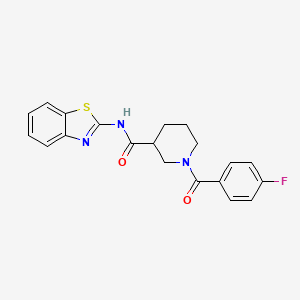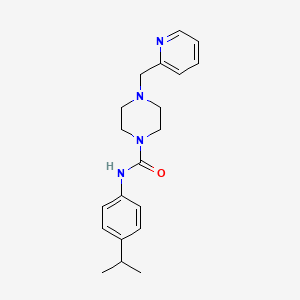![molecular formula C17H19N3O4S2 B4623949 ethyl 5-acetyl-4-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4623949.png)
ethyl 5-acetyl-4-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multistep reactions, including the use of dimethyl acetone-1,3-dicarboxylate as a precursor in the synthesis of thiazole carboxylates and thieno[2,3-d]pyrimidin-4-ones. These processes highlight the versatility and complexity of synthesizing thiophene and pyrimidinyl-thio derivatives, demonstrating the intricate steps required to construct the target molecule's scaffold (Žugelj et al., 2009).
Molecular Structure Analysis
The molecular structures of similar compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, have been determined, revealing intramolecular N-H...O bonds and almost planar rings formed by these hydrogen bonds. These studies shed light on the spatial arrangement and bonding interactions within the molecule, providing insights into the structural features that might influence its chemical behavior (Wu et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of related compounds often involves interactions with various reagents to produce a wide array of derivatives. For instance, the synthesis of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one demonstrates the potential for functionalization and the formation of Schiff bases, indicating a rich chemistry that enables the modification of the molecule's properties for diverse applications (Narayana et al., 2006).
Physical Properties Analysis
The physical properties of such complex molecules are closely tied to their molecular structure. Although specific data on the target compound is scarce, studies on analogous structures provide valuable insights into their solubility, melting points, and crystallinity. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications in various scientific fields.
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability, and interactions with other molecules, are pivotal in defining the compound's utility in chemical syntheses and its potential as a precursor for more complex molecules. The synthesis and reactivity of similar compounds, such as the conversion of ethyl 3-amino-1H-pyrazole-4-carboxylate into its acetylated derivatives, illustrate the chemical versatility and the influence of substituents on the molecule's behavior (Kusakiewicz-Dawid et al., 2007).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Ethyl 5-acetyl-4-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate and its derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have been found to exhibit significant antibacterial and antifungal activities, with some derivatives showing higher potency than standard drugs against specific pathogens. The synthesis processes often involve multi-step reactions, including the use of ethyl acetoacetate, thiourea, and various aromatic aldehydes in the presence of catalytic amounts of sodium ethoxide or other catalysts. The antimicrobial activities of these compounds have been attributed to their structural features, particularly the presence of the thiophene moiety combined with pyrimidinyl and other substituents, which may interact with microbial enzymes or structural components, leading to inhibition of microbial growth or viability (Mabkhot et al., 2015).
Antioxidant and Antimicrobial Derivatives
Research into the modifications of ethyl 5-acetyl-4-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate has led to the discovery of derivatives with potent antioxidant and antimicrobial activities. These activities are crucial for developing new therapeutic agents that can combat oxidative stress-related diseases and infections. The derivatives' effectiveness is evaluated through various assays to determine their radical scavenging abilities and their inhibitory effects on bacterial and fungal strains. Such studies provide insights into the structure-activity relationships that govern the biological activities of these compounds, paving the way for the design of more effective and selective agents (Youssef & Amin, 2012).
Novel Synthesis Methods
Innovative synthesis methods, including microwave-assisted synthesis and reactions under specific conditions, have been developed for the efficient production of ethyl 5-acetyl-4-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate derivatives. These methods offer advantages such as reduced reaction times, higher yields, and the possibility of achieving more complex modifications of the molecule. By exploring different reaction conditions and starting materials, researchers have been able to expand the range of available derivatives, enhancing the potential applications of these compounds in various fields, including medicinal chemistry and drug development (El-Bayouki & Basyouni, 1988).
Propiedades
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[[2-(4-methylpyrimidin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c1-5-24-16(23)13-10(3)14(11(4)21)26-15(13)20-12(22)8-25-17-18-7-6-9(2)19-17/h6-7H,5,8H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCDZSIDANNPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CSC2=NC=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-acetyl-4-methyl-2-({[(4-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4623879.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-phenylacrylamide](/img/structure/B4623886.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-thiophenecarboxylate](/img/structure/B4623897.png)
![N-(4-{[(2-cycloheptylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4623904.png)


![ethyl {[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}(oxo)acetate](/img/structure/B4623933.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4623943.png)
![1-(2-chlorophenyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4623956.png)
![1-[4-(4-butoxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4623964.png)
![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4623966.png)


